5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol
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Overview
Description
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol is an organic compound that features a phenyl ring substituted with a tert-butylsulfamoyl group and a cyanophenol group
Preparation Methods
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol typically involves multi-step organic reactions. One common synthetic route includes the sulfonation of a phenyl ring followed by the introduction of a tert-butyl group. The cyanophenol group is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .
Chemical Reactions Analysis
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol involves its interaction with specific molecular targets. The tert-butylsulfamoyl group can interact with enzymes or receptors, altering their activity. The cyanophenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds include:
4-tert-Butylphenol: This compound is used in polymer science and has similar reactivity patterns.
tert-Butyl substituted hetero-donor TADF compounds: These compounds are used in organic light-emitting diodes (OLEDs) and have unique photophysical properties.
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol stands out due to its combination of a tert-butylsulfamoyl group and a cyanophenol group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-tert-butyl-4-(4-cyano-3-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-8-6-12(7-9-15)13-4-5-14(11-18)16(20)10-13/h4-10,19-20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBSSYMUNGJBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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